Ferric gluconate trihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

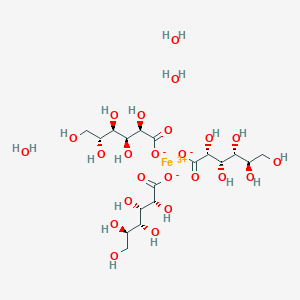

Ferric gluconate trihydrate, also known as this compound, is a useful research compound. Its molecular formula is C18H39FeO24 and its molecular weight is 695.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Composition

Ferric gluconate trihydrate is chemically represented as C18H39FeO24. It is a stable macromolecular complex composed of ferric oxide hydrate bonded to sucrose and chelated with gluconate. This structure allows it to effectively deliver iron in a bioavailable form, which is crucial for hemoglobin synthesis and oxygen transport in the body.

Pharmacological Applications

-

Treatment of Iron Deficiency Anemia

- This compound is primarily used to treat iron deficiency anemia, especially in patients with chronic kidney disease (CKD) undergoing hemodialysis. It replenishes iron stores and enhances red blood cell production, which is essential for patients who are also receiving erythropoiesis-stimulating agents like epoetin alfa .

- Administration Routes

- Safety Profile

Case Study 1: Efficacy in Hemodialysis Patients

A study involving patients with CKD undergoing hemodialysis demonstrated that administration of ferric gluconate significantly improved hemoglobin levels compared to baseline measurements. Patients receiving this treatment showed a notable increase in red blood cell counts after several sessions of hemodialysis .

Case Study 2: Comparison with Other Iron Preparations

In a comparative analysis, ferric gluconate was found to be as effective as iron sucrose in increasing hemoglobin levels among patients with anemia due to CKD. However, it was associated with fewer adverse events, making it a preferable option for many clinicians .

Pharmacokinetics

This compound exhibits a relatively short half-life post-intravenous administration, approximately 1 hour in healthy adults. In pediatric patients, this half-life extends slightly depending on the dosage administered . The pharmacokinetics indicate that ferric ions are rapidly incorporated into transferrin and subsequently delivered to the bone marrow for hemoglobin synthesis.

Summary of Applications

Analyse Chemischer Reaktionen

Thermal Degradation

At elevated temperatures (>120°C), the complex undergoes partial decomposition, releasing iron(III) oxide and gluconic acid derivatives.

| Condition | Observation |

|---|---|

| 120°C in aqueous solution | Formation of FeO(OH) precipitates . |

| Prolonged heating | Increased free iron content via GPC analysis . |

Hydrolytic Degradation

Under acidic conditions (pH < 5), the complex dissociates into free Fe³⁺ and gluconate ions:

Fe C H O (aq)+3H(aq)+→Fe(aq)3++C H O (aq)

This reaction is critical for iron release in biological systems .

Biological Interactions

In vivo, ferric gluconate trihydrate is endocytosed by macrophages, where lysosomal acidity (pH 4.5–5.5) triggers iron release . The liberated Fe³⁺ binds to transferrin or incorporates into ferritin for systemic distribution .

| Process | Key Steps |

|---|---|

| Cellular uptake | Receptor-mediated endocytosis . |

| Iron release | Acidic hydrolysis in lysosomes . |

| Utilization | Hemoglobin synthesis via erythropoiesis . |

Stability in Formulations

The complex is stabilized in sucrose solutions (20% w/v) to prevent aggregation. Stability studies show:

| Factor | Effect |

|---|---|

| Light exposure | Accelerates Fe³⁺ reduction to Fe²⁺ . |

| Oxygen presence | Promotes oxidative degradation . |

| Storage temperature (25°C) | Maintains integrity for 24 months . |

Gel Permeation Chromatography (GPC)

Used to assess molecular weight distribution and purity :

| Parameter | Specification |

|---|---|

| Column | Hydrophilic silica-based (e.g., TSK-Gel G3000SW) |

| Mobile phase | 0.1 M sodium nitrate . |

| Detection | Refractive index/UV at 280 nm . |

Iron Content Assay

Atomic absorption spectroscopy confirms 10–30 mg Fe/mL in formulations .

Key Findings from Research

-

Sodium ferric gluconate complexes exhibit lower anaphylactic risk compared to iron dextran (3.3 vs. 8.7 allergic episodes per million doses) .

-

Narrow molecular weight distributions (30,000–90,000 Da) correlate with improved safety and efficacy .

-

Sucrose co-precipitation enhances shelf-life by reducing free iron content .

Eigenschaften

Molekularformel |

C18H39FeO24 |

|---|---|

Molekulargewicht |

695.3 g/mol |

IUPAC-Name |

iron(3+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;trihydrate |

InChI |

InChI=1S/3C6H12O7.Fe.3H2O/c3*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;/h3*2-5,7-11H,1H2,(H,12,13);;3*1H2/q;;;+3;;;/p-3/t3*2-,3-,4+,5-;;;;/m111..../s1 |

InChI-Schlüssel |

QUIAVNOOCZTWEL-AGRODQNPSA-K |

Isomerische SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.O.O.[Fe+3] |

Kanonische SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.O.[Fe+3] |

Synonyme |

ferric gluconate ferric gluconate anhydrous ferric gluconate trihydrate ferric gluconate, sodium salt Ferrlecit Ferrlecit 100 sodium ferrigluconate sodium iron(III)gluconate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.